molecular formula C18H20N4O4S B12186029 Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B12186029
M. Wt: 388.4 g/mol
InChI Key: UTPNLQVKVUOXAU-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including an oxazole ring, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyridine intermediates, followed by their coupling with the thiazole moiety. Common reagents used in these reactions include ethyl chloroformate, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of this compound. Quality control measures, including spectroscopy and chromatography, are employed to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents, leading to variations in chemical properties and applications.

    This compound: Another related compound with slight modifications in the heterocyclic rings, resulting in distinct biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties.

Biological Activity

Chemical Structure and Properties

The compound's structure is characterized by the presence of multiple functional groups that may contribute to its biological activity. The key components include:

  • Thiazole ring : Known for various biological activities.
  • Oxazole moiety : Often associated with antimicrobial properties.
  • Pyridine derivative : Commonly found in pharmacologically active compounds.

This structural diversity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to Ethyl 4-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against a range of bacteria and fungi.

In a study examining related thiazole compounds, it was found that they exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens such as Escherichia coli and Staphylococcus aureus . This suggests a potential for Ethyl 4-methyl-2 to demonstrate similar efficacy.

Anticancer Activity

The compound's structural features also suggest potential anticancer properties. Research has shown that thiazole-containing compounds can inhibit the proliferation of cancer cells. In vitro studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines .

Enzyme Inhibition

Enzyme inhibition is another area where Ethyl 4-methyl-2 may exhibit activity. Compounds containing oxazole and thiazole rings have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and proteasomes, both of which are critical in inflammation and cancer progression .

Study 1: Antimicrobial Screening

A study conducted on thiazole derivatives reported significant antimicrobial activity against several strains of bacteria and fungi. The study utilized the agar well diffusion method to assess the efficacy of these compounds, revealing that some derivatives had MIC values comparable to standard antibiotics .

Study 2: Anticancer Potential

In another investigation focusing on the anticancer potential of thiazole derivatives, researchers found that certain compounds led to a marked reduction in cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation .

Study 3: Enzyme Inhibition Analysis

Research on enzyme inhibitors highlighted the potential of oxazole-containing compounds to inhibit COX enzymes effectively. This inhibition is crucial for developing anti-inflammatory drugs and cancer therapeutics .

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H20N4O4S/c1-6-25-17(24)14-10(5)19-18(27-14)21-15(23)11-7-12(8(2)3)20-16-13(11)9(4)22-26-16/h7-8H,6H2,1-5H3,(H,19,21,23)

InChI Key

UTPNLQVKVUOXAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C(C)C)C

Origin of Product

United States

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